molecular formula C30H20N2 B13707880 4-(9H-carbazol-4-yl)-9-phenylcarbazole

4-(9H-carbazol-4-yl)-9-phenylcarbazole

Cat. No.: B13707880
M. Wt: 408.5 g/mol
InChI Key: QKOMEUVGZUQNLB-UHFFFAOYSA-N
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Description

4-(9H-carbazol-4-yl)-9-phenylcarbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their stability and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-carbazol-4-yl)-9-phenylcarbazole typically involves Suzuki coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Suzuki coupling reactions. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(9H-carbazol-4-yl)-9-phenylcarbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various halogenated or alkylated carbazole compounds .

Scientific Research Applications

4-(9H-carbazol-4-yl)-9-phenylcarbazole has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(9H-carbazol-4-yl)-9-phenylcarbazole exerts its effects is primarily related to its electronic properties. In OLEDs, it functions as a hole-transporting material, facilitating the movement of positive charges (holes) through the device. This enhances the efficiency and stability of the OLEDs by improving charge balance and reducing energy loss .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9H-carbazol-4-yl)-9-phenylcarbazole stands out due to its unique combination of stability, electronic properties, and ease of synthesis. Its structure allows for efficient hole transport, making it particularly valuable in the development of high-performance OLEDs .

Properties

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

4-(9H-carbazol-4-yl)-9-phenylcarbazole

InChI

InChI=1S/C30H20N2/c1-2-10-20(11-3-1)32-27-18-7-5-13-24(27)30-22(15-9-19-28(30)32)21-14-8-17-26-29(21)23-12-4-6-16-25(23)31-26/h1-19,31H

InChI Key

QKOMEUVGZUQNLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C(C=CC=C42)C5=C6C7=CC=CC=C7NC6=CC=C5

Origin of Product

United States

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